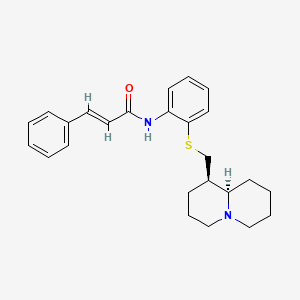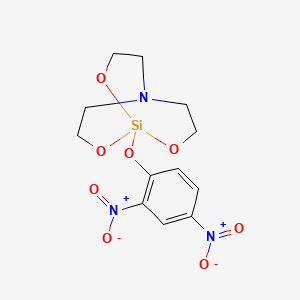
Quinaldine, 4-amino-3-bromo-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinaldine, 4-amino-3-bromo-, hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 3-position, and a hydrochloride salt form. Quinaldine derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine, 4-amino-3-bromo-, hydrochloride typically involves the bromination of quinaldine followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:
Bromination: Quinaldine is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Amination: The brominated quinaldine is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 4-position.
Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of quinaldine derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly employed .
化学反応の分析
Types of Reactions
Quinaldine, 4-amino-3-bromo-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinaldine compounds .
科学的研究の応用
Quinaldine, 4-amino-3-bromo-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinaldine derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of quinaldine, 4-amino-3-bromo-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine substituents play a crucial role in its biological activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The hydrochloride salt form enhances its solubility and bioavailability .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Quinaldine: A methylated derivative of quinoline.
4-Aminoquinoline: A derivative with an amino group at the 4-position, commonly used in antimalarial drugs.
Uniqueness
Quinaldine, 4-amino-3-bromo-, hydrochloride is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
CAS番号 |
93336-53-9 |
|---|---|
分子式 |
C10H10BrClN2 |
分子量 |
273.55 g/mol |
IUPAC名 |
3-bromo-2-methylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6;/h2-5H,1H3,(H2,12,13);1H |
InChIキー |
ZHWTWQRZVCCJLG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



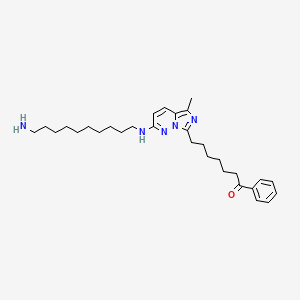

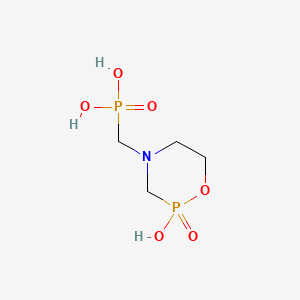

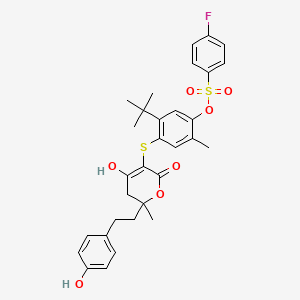
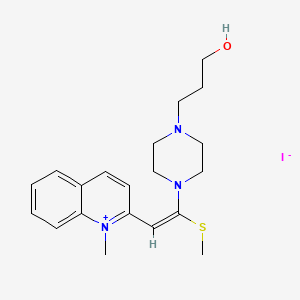
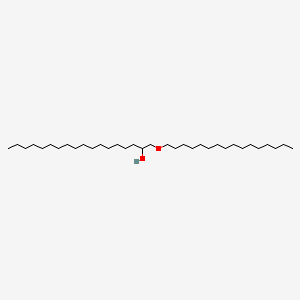

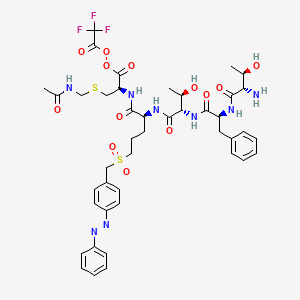
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
